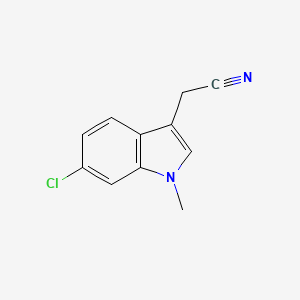

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile

CAS No.: 1369050-39-4

Cat. No.: VC2867074

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369050-39-4 |

|---|---|

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 2-(6-chloro-1-methylindol-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C11H9ClN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 |

| Standard InChI Key | BIQDLQVNIHSVPS-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=C1C=C(C=C2)Cl)CC#N |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)Cl)CC#N |

Introduction

Chemical Structure and Properties

2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile is a substituted indole derivative containing three key functional groups: a chlorine substituent at position 6 of the indole ring, a methyl group at the nitrogen (position 1), and an acetonitrile (cyanomethyl) group at position 3. This compound is structurally related to 2-(6-chloro-2-methyl-1H-indol-3-yl)acetonitrile, which instead has the methyl group at position 2 .

The molecular formula for this compound is C11H9ClN2, with an expected molecular weight of approximately 204.65 g/mol (based on similar compounds) . The chemical structure features the characteristic bicyclic indole core with the specified substitution pattern that distinguishes it from its structural analogs.

Physical Properties

Based on similar indole derivatives, 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile is expected to appear as a solid at room temperature. The compound likely possesses moderate to high boiling points, similar to other chloroindole acetonitrile derivatives which have boiling points around 400°C at 760 mmHg . The density is expected to be approximately 1.3-1.4 g/cm³, comparable to related compounds .

| Property | Expected Value |

|---|---|

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | ~204.65 g/mol |

| SMILES Notation | CN1C=C(CC#N)C2=CC(Cl)=CC=C21 (predicted) |

Structural Analogs and Related Compounds

Several structural analogs of the target compound appear in the literature, differing in the position of substituents or the nature of the functional groups.

Comparison with 2-(6-chloro-2-methyl-1H-indol-3-yl)acetonitrile

The compound 2-(6-chloro-2-methyl-1H-indol-3-yl)acetonitrile differs from our target compound in the position of the methyl group (position 2 vs. position 1) . This seemingly minor difference can significantly affect the compound's reactivity, stability, and potential biological activities. The 2-methyl analog has a molecular weight of 204.65 g/mol and possesses the molecular formula C11H9ClN2 .

Comparison with Unmethylated Analogs

The compound 2-(6-chloro-1H-indol-3-yl)acetonitrile (CAS: 61220-58-4) is the unmethylated analog of our target compound . This compound lacks the methyl group at position 1 (the nitrogen atom) of the indole ring. Its molecular formula is C10H7ClN2, reflecting the absence of the methyl group . This structural difference would likely affect the compound's solubility profile, with N-methylated indoles typically exhibiting increased lipophilicity compared to their unmethylated counterparts.

Additional analogs mentioned in the search results include:

-

2-(5-chloro-1H-indol-3-yl)acetonitrile (chlorine at position 5)

-

2-(4-chloro-1H-indol-3-yl)acetonitrile (chlorine at position 4)

The following table summarizes the differences between these structural analogs:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile | Not provided | C11H9ClN2 | Target compound |

| 2-(6-chloro-2-methyl-1H-indol-3-yl)acetonitrile | 82491991 | C11H9ClN2 | Methyl at position 2 |

| 2-(6-chloro-1H-indol-3-yl)acetonitrile | 61220-58-4 | C10H7ClN2 | No methyl group |

| 2-(5-chloro-1H-indol-3-yl)acetonitrile | 81630-83-3 | C10H7ClN2 | Chlorine at position 5 |

| 2-(4-chloro-1H-indol-3-yl)acetonitrile | Not provided | C10H7ClN2 | Chlorine at position 4 |

Analytical Characterization

Standard analytical techniques for characterizing compounds like 2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile include NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 204 corresponding to the molecular weight of the compound, with characteristic isotope patterns due to the presence of chlorine.

Crystallographic Analysis

X-ray crystallography can provide definitive information about the three-dimensional structure of the compound. The search results indicate that related compounds have been analyzed using crystallography, with data on bond lengths, angles, and packing arrangements in the crystal lattice .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume